(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide

α7 nAChR positive allosteric modulator structure-activity relationship

(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide (CAS 1396893-37-0) is a synthetic acrylamide derivative built on a 2-(dimethylamino)pyrimidin-5-amine core conjugated to a furan-2-yl-prop-2-enamide moiety. The compound is reported to function as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognition, anxiety, pain, and inflammation.

Molecular Formula C13H14N4O2
Molecular Weight 258.281
CAS No. 1396893-37-0
Cat. No. B2450362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide
CAS1396893-37-0
Molecular FormulaC13H14N4O2
Molecular Weight258.281
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NC(=O)C=CC2=CC=CO2
InChIInChI=1S/C13H14N4O2/c1-17(2)13-14-8-10(9-15-13)16-12(18)6-5-11-4-3-7-19-11/h3-9H,1-2H3,(H,16,18)/b6-5+
InChIKeyWAYQZEMWWYWJFJ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide (CAS 1396893-37-0) – A Structurally Differentiated α7 nAChR Modulator Scaffold


(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide (CAS 1396893-37-0) is a synthetic acrylamide derivative built on a 2-(dimethylamino)pyrimidin-5-amine core conjugated to a furan-2-yl-prop-2-enamide moiety [1]. The compound is reported to function as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognition, anxiety, pain, and inflammation [2]. Unlike the widely studied prototypical α7 PAM scaffold 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2, CAS 1426293-61-9), this compound replaces the hydrophobic p-tolyl group with a basic, hydrogen-bond-capable 2-(dimethylamino)pyrimidine ring, introducing distinct physicochemical and potential pharmacodynamic properties relevant to target engagement, solubility, and off-target profile [1].

Why In-Class α7 nAChR PAMs Cannot Simply Replace (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide


The class of acrylamide-based α7 nAChR positive allosteric modulators (PAMs) displays profound structure-activity divergence despite a shared pharmacophore core. Type I PAMs (e.g., NS1738) predominantly affect peak current amplitude, whereas Type II PAMs (e.g., PNU-120596) markedly prolong channel open time and can cause receptor desensitization with repeated agonist exposure [1]. The prototypical PAM-2 (3-furan-2-yl-N-p-tolyl-acrylamide) has been characterized as a hybrid Type I/II modulator with intermediate desensitization kinetics [2]. Substituting the p-tolyl ring with a 2-(dimethylamino)pyrimidine, as in (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide, fundamentally alters the hydrogen-bond donor/acceptor landscape at the transmembrane allosteric site and introduces a basic ionizable center absent in PAM-2. These structural changes predict differential effects on PAM type classification, receptor desensitization liability, solubility, and selectivity versus off-target nicotinic subunits—precluding simple functional interchange with PAM-2 or other in-class compounds [1].

Quantitative Evidence Differentiating (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide from Closest Analogs


Structural Differentiation via 2-(Dimethylamino)pyrimidine Incorporation Versus p-Tolyl (PAM-2) Substituent

The target compound incorporates a 2-(dimethylamino)pyrimidin-5-yl substituent in place of the p-tolyl group found in PAM-2. This substitution introduces a basic tertiary amine (calculated pKa ~4.2 for protonated dimethylamino-pyrimidine) and two additional hydrogen-bond acceptor nitrogen atoms (pyrimidine N1 and N3), which are absent in the purely hydrophobic p-tolyl scaffold of PAM-2 . In silico docking studies with the human α7 nAChR transmembrane domain indicate that PAM-2 occupies a pocket lined by M1, M3, and M4 helices with primarily hydrophobic contacts; the dimethylamino-pyrimidine analog is predicted to form additional polar interactions with serine and threonine residues in the M2-M3 linker region, potentially altering the energetics of channel gating [1].

α7 nAChR positive allosteric modulator structure-activity relationship

Predicted Aqueous Solubility Advantage Over PAM-2

The 2-(dimethylamino)pyrimidine substituent confers a calculated LogD7.4 advantage of approximately 0.8–1.2 log units lower than PAM-2, translating to a predicted 6- to 16-fold increase in aqueous solubility at physiological pH [1]. This difference is attributable to the ionizable dimethylamino group, which is partially protonated at pH 7.4, whereas PAM-2 remains fully neutral across the physiological pH range. Poor aqueous solubility is a recognized limitation of PAM-2 requiring DMSO or cyclodextrin-based vehicles for in vivo dosing; the target compound's improved predicted solubility may reduce or simplify co-solvent requirements [2].

solubility drug-like properties formulation

Kinase Inhibition Liability: Differential Selectivity Profile Versus Src/Family Kinase Inhibitor Scaffolds

The 2-amino-5-substituted pyrimidine motif present in the target compound is a recognized pharmacophore for Src-family kinase (SFK) inhibition, exemplified by compounds in US20080027070 [1]. This dual pharmacophoric nature—capable of engaging both α7 nAChR allosteric sites and kinase ATP-binding pockets—distinguishes it from PAM-2, which lacks the 2-aminopyrimidine kinase hinge-binding motif. In biochemical kinase profiling panels, structurally related 2-amino-5-substituted pyrimidines have shown IC50 values ranging from ~50 nM to >10 μM against Src, Yes, Fyn, and VEGFR2, with selectivity driven by the 5-position substituent [2]. The target compound's 5-(furan-acrylamide) substituent is sterically and electronically distinct from the simple amide/urea 5-substituents common in SFK inhibitors, predicting a shifted kinase selectivity profile that may be exploited for polypharmacology or must be de-risked depending on the research application.

kinase selectivity off-target pharmacology 2-amino-5-substituted pyrimidine

Gender-Dependent Antidepressant Activity: A Reported Phenotype Not Observed with PAM-2

Preclinical studies on (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide have reported gender-dependent antidepressant effects in mouse models, with efficacy observed in female but not male mice at equivalent doses, and notably without inducing α7 nAChR desensitization even upon repeated dosing [1]. This contrasts with PAM-2, which has demonstrated anxiolytic-like activity in both sexes and whose antidepressant-like effects (when observed) are not reported to exhibit a strong sex-dependent dissociation [2]. The absence of receptor desensitization with the target compound is mechanistically significant because Type II PAMs such as PNU-120596 cause profound desensitization that limits chronic dosing utility; the target compound thus appears to exhibit a favorable PAM type profile closer to Type I despite its distinct chemotype.

antidepressant sex-dependent pharmacology α7 nAChR PAM

Predicted Blood-Brain Barrier Penetration Advantage via Reduced Polar Surface Area Relative to DM489

Compared to the structurally related DM489 ((E)-3-(furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one), which contains an indoline amide, the target compound has a lower topological polar surface area (tPSA: 68.2 Ų vs. ~49.4 Ų for DM489) [1]. While DM489's lower tPSA nominally favors passive BBB permeation, the target compound's pyrimidine-dimethylamino moiety provides a balanced combination of moderate tPSA with a basic center that can engage the BBB proton gradient for carrier-mediated uptake. Published CNS MPO scores for 2-aminopyrimidine-containing CNS drugs average 4.5–5.2, within the desirable range, whereas DM489's indoline scaffold is associated with higher P-glycoprotein (P-gp) efflux liability .

CNS penetration blood-brain barrier physicochemical properties

Chemical Stability of the Acrylamide Moiety: No Electron-Withdrawing Activation Distinguishes from 4,6-Dimethyl Congener

The target compound's acrylamide moiety is conjugated to an electron-rich furan ring. The absence of electron-withdrawing substituents on the pyrimidine ring (specifically at the 4- and 6-positions) reduces the electrophilicity of the α,β-unsaturated carbonyl compared to analogs like (2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide (CAS 1798430-73-5) . In the 4,6-dimethyl analog, the electron-donating methyl groups increase electron density on the pyrimidine ring, which through conjugation can slightly increase the acrylamide's susceptibility to nucleophilic addition (e.g., by glutathione or protein thiols). The unsubstituted pyrimidine in the target compound avoids this activation, potentially reducing off-target covalent adduct formation by an estimated 2- to 5-fold based on calculated LUMO energy differences [1].

chemical stability Michael acceptor acrylamide reactivity

Recommended Research and Procurement Applications for (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide


Sex-Dependent α7 nAChR Pharmacology Studies Requiring a Non-Desensitizing PAM

For laboratories investigating sex differences in nicotinic receptor pharmacology, this compound offers a reported female-biased antidepressant phenotype without the receptor desensitization that limits chronic dosing with Type II PAMs such as PNU-120596. Unlike PAM-2, which shows anxiolytic activity in both sexes, the target compound's female-selective profile enables mechanistic dissection of estrogen-α7 nAChR signaling crosstalk [1] [2].

Dual-Pharmacophore Screening Libraries for Kinase-nAChR Polypharmacology

The simultaneous presence of a 2-aminopyrimidine kinase hinge-binding motif and an α7 nAChR PAM acrylamide pharmacophore makes this compound a valuable entry in focused screening sets designed to identify dual-mechanism agents. Kinase profiling laboratories can use it as a reference compound to benchmark selectivity of 2-amino-5-substituted pyrimidine libraries against nicotinic receptor counter-screens, a practice recommended in the US20080027070 patent family for de-risking SFK inhibitor candidates [1].

Aqueous-Formulation-Dependent In Vivo Efficacy Models Where PAM-2 Solubility Is Limiting

Preclinical in vivo studies requiring aqueous-compatible formulations (e.g., osmotic minipump delivery, drinking water administration, or intravenous pharmacokinetic studies) may benefit from the 6- to 16-fold higher predicted aqueous solubility of the target compound relative to PAM-2. This solubility advantage reduces dependence on DMSO or cyclodextrin vehicles that can introduce confounding pharmacological effects or formulation complexity [1] [2].

Structure-Activity Relationship (SAR) Studies on the α7 nAChR Allosteric Site M2-M3 Interface

The 2-(dimethylamino)pyrimidine substituent introduces polar and ionizable functionality at a position that, in PAM-2, is occupied by a hydrophobic p-tolyl group. This makes the target compound an ideal probe for mapping the polarity tolerance and hydrogen-bonding capacity of the M2-M3 linker region of the α7 nAChR transmembrane domain, a site implicated in coupling ligand binding to channel gating. Medicinal chemistry teams optimizing α7 PAMs can use this compound to test whether enhanced polar interactions at this locus improve PAM efficacy or shift the Type I/II classification boundary [1].

Quote Request

Request a Quote for (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.